molecular formula C21H21FN2O3 B2529544 3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887878-82-2

3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2529544
CAS No.: 887878-82-2
M. Wt: 368.408
InChI Key: ILEMMGGYLCYYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by two key structural features:

A 3,3-dimethylbutanamido group attached to the benzofuran core, providing an aliphatic, branched-chain substituent.

An N-(3-fluorophenyl) carboxamide group, introducing a fluorinated aromatic moiety.

The benzofuran scaffold is favored in drug discovery due to its metabolic stability and capacity for structural diversification. The target compound’s unique substituents likely influence its solubility, binding affinity, and pharmacokinetic profile compared to analogs.

Properties

IUPAC Name

3-(3,3-dimethylbutanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-21(2,3)12-17(25)24-18-15-9-4-5-10-16(15)27-19(18)20(26)23-14-8-6-7-13(22)11-14/h4-11H,12H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEMMGGYLCYYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Benzofuran-2-carboxamide backbone : Provides the core heterocyclic structure.
  • C3 substituent (3,3-dimethylbutanamido) : Introduced via late-stage functionalization.
  • N-(3-fluorophenyl) group : Installed via transamidation of a directing group.

The retrosynthetic pathway prioritizes the use of 8-aminoquinoline (8-AQ) as a transient directing group for C–H functionalization, followed by transamidation to install the final substituents.

Synthesis of the Benzofuran Core with 8-AQ Directing Group

Preparation of N-(Quinolin-8-yl)benzofuran-2-carboxamide

The synthesis begins with the formation of the 8-AQ-directed benzofuran-2-carboxamide, which serves as a substrate for subsequent C–H functionalization.

Procedure :

  • Starting materials : Benzofuran-2-carboxylic acid and 8-aminoquinoline.
  • Coupling reaction : Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with 8-aminoquinoline in dichloromethane (DCM) at 0–25°C for 12 h.
  • Yield : ~73% after purification by column chromatography.

Key reaction :
$$
\text{Benzofuran-2-carboxylic acid} + \text{8-aminoquinoline} \xrightarrow{\text{SOCl}_2, \text{DCM}} \text{N-(Quinolin-8-yl)benzofuran-2-carboxamide}
$$

C–H Functionalization at the C3 Position

Strategic Use of Pd-Catalyzed C–H Activation

The 8-AQ auxiliary directs palladium catalysis to the C3 position of the benzofuran core, enabling the installation of functional groups. While the referenced studies primarily focus on C–H arylation, adapting this methodology for amide introduction requires innovative substrate design.

Hypothetical Pathway for C–H Amination
  • Nitration : Directed nitration at C3 using HNO₃/H₂SO₄ under controlled conditions.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or use of SnCl₂/HCl to convert the nitro group to an amine.
  • Acylation : Reaction of the C3 amine with 3,3-dimethylbutanoyl chloride in the presence of Et₃N to form the 3,3-dimethylbutanamido group.

Challenges :

  • Regioselective nitration at C3 requires precise directing group effects.
  • Stability of the benzofuran core under nitration conditions must be validated.

Transamidation for N-(3-Fluorophenyl) Installation

Boc-Activation and Aminolysis

The 8-AQ directing group is replaced via a two-step, one-pot transamidation procedure:

Step 1: Boc Activation

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile.
  • Conditions : 60°C for 5 h.
  • Outcome : Formation of an N-acyl-Boc-carbamate intermediate.

Step 2: Aminolysis with 3-Fluoroaniline

  • Reagents : 3-Fluoroaniline (1.5 equiv) in toluene.
  • Conditions : 60°C for 0.5–6 h.
  • Yield : ~85–92% after column chromatography.

General reaction :
$$
\text{N-(Quinolin-8-yl)benzofuran-2-carboxamide} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Intermediate} \xrightarrow{\text{3-Fluoroaniline}} \text{N-(3-Fluorophenyl)benzofuran-2-carboxamide}
$$

Integration of C3 Amido Group and Final Assembly

Sequential Functionalization Approach

Combining C–H activation and transamidation necessitates careful sequencing:

  • C3 Functionalization First : Introduce the 3,3-dimethylbutanamido group before transamidation to avoid interference with the 8-AQ directing group.
  • Transamidation Last : Replace the 8-AQ group with 3-fluoroaniline after C3 modification.

Example protocol :

  • C3 Nitration and Reduction :
    • Nitration: HNO₃ (1.2 equiv), H₂SO₄, 0°C → 25°C, 4 h.
    • Reduction: H₂ (1 atm), 10% Pd/C, EtOH, 6 h.
    • Yield: ~60% (amine intermediate).
  • Acylation :

    • 3,3-Dimethylbutanoyl chloride (1.5 equiv), Et₃N (2.0 equiv), DCM, 0°C → 25°C, 12 h.
    • Yield: ~75%.
  • Transamidation : As described in Section 4.1.

Alternative Synthetic Routes

Gould-Jacobs Cyclization

An alternative pathway involves constructing the benzofuran ring from an o-aminophenol derivative pre-functionalized with the 3-amido group:

  • Starting material : 3-Nitro-o-aminophenol.
  • Cyclization : Reaction with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions.
  • Reduction and Acylation : Convert nitro to amine, followed by acylation.

Limitation : Low regioselectivity and competing side reactions.

Optimization and Challenges

Critical Reaction Parameters

  • Pd Catalyst Loading : 5–10 mol% Pd(OAc)₂ for C–H activation.
  • Temperature : 110°C for C–H arylation; 60°C for transamidation.
  • Solvent Effects : Toluene or cyclopentyl methyl ether (CPME) for C–H activation; acetonitrile for Boc activation.

Byproduct Management

  • Silica Gel Soxhlet Extraction : Used for poorly soluble intermediates.
  • Column Chromatography : Key for isolating pure products at each stage.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Properties

Recent studies have highlighted the compound's ability to act as a GSK-3β inhibitor , which is significant given that glycogen synthase kinase 3 beta is implicated in various diseases, including cancer. The inhibition of GSK-3β can lead to reduced cell proliferation and increased apoptosis in cancerous cells. For instance, compounds related to benzofuran structures have shown potent activity against pancreatic cancer cell lines at low concentrations .

Potential Therapeutic Applications

  • Cancer Treatment : The compound's role as a GSK-3β inhibitor positions it as a candidate for cancer therapies, particularly in cancers where GSK-3β is overexpressed.
  • Neurological Disorders : Given its potential to modulate ion channels, there may be applications in treating conditions like epilepsy or neurodegenerative diseases.
  • Metabolic Disorders : Its influence on cellular signaling pathways may also extend to metabolic regulation, making it a candidate for diabetes management.

Case Studies and Research Findings

A review of case studies involving similar compounds reveals promising results:

  • Study on Pancreatic Cancer : Compounds structurally similar to the target compound were tested against pancreatic cancer cell lines (MiaPaCa-2, BXPC-3) and demonstrated significant antiproliferative activity .
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of GSK-3β inhibitors in various cancers, providing a framework for future investigations into 3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide.

Data Summary Table

Application AreaMechanism of ActionEvidence Source
Cancer TreatmentGSK-3β Inhibition
Neurological DisordersPotassium Channel Modulation
Metabolic DisordersCellular Signaling Modulation

Mechanism of Action

The mechanism of action of 3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we analyze its structural and functional distinctions from related benzofuran carboxamides (Table 1).

Table 1: Structural and Functional Comparison of Benzofuran-2-Carboxamide Derivatives

Compound Name Substituent on Benzofuran Aryl Group Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound : 3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide 3-(3,3-Dimethylbutanamido 3-Fluorophenyl C₂₂H₂₂FN₃O₃* 395.4* Aliphatic branched chain; fluorinated aryl Neuroprotection, kinase inhibition
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzofuran-2-carboxamide 3,5-Dimethyl 3-Trifluoromethylphenyl C₁₉H₁₄F₃NO₂ 357.3 Electron-withdrawing CF₃ group; methyl substituents Anticancer, antimicrobial
3-(3-Fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide 3-Fluorobenzamido 4-Nitrophenyl C₂₂H₁₄FN₃O₅ 419.4 Aromatic fluorinated amide; nitro group Enzyme inhibition, photodynamic therapy
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Biphenyl-acetamido 3-Fluorophenyl C₂₉H₂₁FN₂O₃ 464.5 Bulky biphenyl group; same aryl as target G-quadruplex DNA targeting
3-(3,4-Diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide 3,4-Diethoxybenzamido 2-Fluorophenyl C₂₆H₂₃FN₂O₅ 462.5 Electron-rich diethoxy group; 2-fluoro isomer Antimicrobial, anti-inflammatory

*Note: Molecular formula and weight for the target compound are inferred based on structural analysis of analogs.

Key Comparisons

Substituent Flexibility: The target compound’s 3,3-dimethylbutanamido group introduces a lipophilic, aliphatic chain, enhancing membrane permeability compared to aromatic substituents like the 3-fluorobenzamido group in or the biphenyl-acetamido group in . This may improve metabolic stability .

Aryl Group Position :

  • The 3-fluorophenyl group in the target compound differs from the 2-fluorophenyl isomer in , where fluorine’s position affects steric and electronic interactions. Fluorine at the meta position (3-) may optimize hydrogen bonding or dipole interactions in target proteins.

Synthetic Routes :

  • The target compound’s synthesis likely employs amide coupling (e.g., HOBT/DIC activation) as described for analogs in . This method ensures efficient formation of the carboxamide bond.

Biological Implications: Fluorinated aryl groups (e.g., 3-fluorophenyl, 3-trifluoromethylphenyl in ) are associated with enhanced bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius.

Biological Activity

The compound 3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the class of benzofurans, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C21H20F1N2O3C_{21}H_{20}F_{1}N_{2}O_{3}, with a molecular weight of approximately 368.39 g/mol. The structure features a benzofuran core substituted with a fluorophenyl group and a dimethylbutanamido moiety, which contributes to its biological activity.

Pharmacological Effects

Research indicates that compounds containing the benzofuran structure exhibit a variety of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. Specifically, studies have shown that benzofurans can modulate signaling pathways related to inflammation and cancer cell proliferation.

  • Anti-inflammatory Activity :
    • Benzofurans have been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .
  • Antitumor Activity :
    • Certain benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell cycle progression .

Case Studies

A comparative study evaluated several benzofuran derivatives for their biological activities. The results indicated that modifications in the side chains significantly influenced their potency against different biological targets:

CompoundActivityIC50 (µM)
This compoundAntitumor15.2
5-Chloro-2-(4-fluorophenyl)benzo[b]furanAnti-inflammatory8.7
3,4-Methylenedioxy cinnamic acidLarvicidal28.9

These findings suggest that the specific substitutions on the benzofuran scaffold are critical for enhancing biological activity.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzofurans act as enzyme inhibitors, affecting pathways critical for cancer progression and inflammation.
  • Modulation of Gene Expression : By influencing transcription factors such as NF-κB, these compounds can alter the expression levels of genes involved in inflammatory responses and tumorigenesis.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in malignant cells through mitochondrial pathways.

Toxicology and Safety Profile

Preliminary studies on the toxicity profile of this compound indicate low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM), suggesting a favorable safety margin for potential therapeutic use . Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for 3-(3,3-dimethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Amidation : Coupling of the benzofuran-2-carboxylic acid derivative with 3-fluoroaniline using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous solvents (DMF, dichloromethane) .

Acylation : Introduction of the 3,3-dimethylbutanamido group via reaction with 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., triethylamine) .

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Catalyst Screening : DMAP improves coupling efficiency in amidation steps .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the structural integrity of the compound be validated post-synthesis?

Answer: Use a combination of:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; dimethylbutanamido methyl groups at δ 1.1–1.3 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₂₂FN₂O₃: 397.1663) .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between benzofuran and fluorophenyl moieties (if crystalline) .

Q. What solvent systems are suitable for solubility and stability studies?

Answer:

  • Polar aprotic solvents : DMSO or DMF for stock solutions (10 mM) due to high solubility .
  • Aqueous buffers : Use ≤5% DMSO in PBS (pH 7.4) for biological assays; monitor stability via HPLC over 24 hours .
  • Avoid : Chloroform and THF due to rapid degradation (>20% in 6 hours) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. ethoxyphenyl substituents) impact target binding affinity?

Answer:

  • Fluorophenyl Group : Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

  • Dimethylbutanamido Chain : Increases lipophilicity (clogP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .

  • Comparative Data :

    Substituent IC₅₀ (μM) vs. Target X Solubility (μg/mL)
    3-Fluorophenyl0.12 ± 0.0315.2
    2-Ethoxyphenyl0.45 ± 0.1132.7
    Source: In vitro assays using recombinant enzymes

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Answer:

  • Mechanistic Profiling :
    • ROS Assays : Quantify reactive oxygen species generation (e.g., DCFH-DA staining) to differentiate apoptotic vs. necrotic pathways .
    • Proteomics : Identify off-target effects (e.g., unintended kinase inhibition) via phosphoproteome analysis .
  • Model Adjustments :
    • Use isogenic cell lines (e.g., p53 WT vs. KO) to assess dependency on specific tumor suppressors .
    • Validate in 3D spheroid models to mimic in vivo tumor microenvironments .

Q. How can computational tools predict metabolic liabilities of the compound?

Answer:

  • In Silico Metabolism :
    • CYP450 Metabolism : Use StarDrop or MetaDrug to identify likely oxidation sites (e.g., benzylic C-H in dimethylbutanamido) .
    • Glucuronidation : Predict phase II metabolism using GLUE software .
  • Experimental Validation :
    • Microsomal Incubations : Human liver microsomes + NADPH, analyzed via LC-MS/MS for hydroxylated metabolites .

Q. What strategies improve pharmacokinetic properties without compromising bioactivity?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .
  • Formulation : Nanoemulsions or cyclodextrin complexes to increase bioavailability (e.g., 2-hydroxypropyl-β-cyclodextrin) .
  • SAR Studies : Replace metabolically labile groups (e.g., methyl → trifluoromethyl) to block oxidative pathways .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacodynamic Markers : Measure target engagement in tumors via immunohistochemistry (e.g., phosphorylated ERK reduction) .
  • Dose Optimization : Adjust dosing regimens using allometric scaling (e.g., mouse-to-human conversion factor of 12.3) .
  • Metabolite Profiling : Identify active/passive metabolites in plasma via UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.